3-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}benzamide
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Overview
Description
3-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}benzamide is a complex organic compound characterized by the presence of multiple functional groups, including a chloro group, a hexafluoroisopropyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}benzamide typically involves multiple steps:
Formation of the Hexafluoroisopropyl Group: This step involves the reaction of hexafluoropropylene with hydrogen to form hexafluoroisopropanol.
Amination: The hexafluoroisopropanol is then reacted with 2-fluoroaniline to form the hexafluoroisopropylamine derivative.
Acylation: The final step involves the acylation of the hexafluoroisopropylamine derivative with 3-chlorobenzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group in the benzamide can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Coupling Reactions: The aromatic rings can participate in coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to their structural complexity and functional group diversity.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, given the presence of fluorinated groups which often enhance biological activity.
Industry
In industrial applications, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}benzamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, altering their activity through binding interactions. The hexafluoroisopropyl group could enhance binding affinity and specificity, while the chloro and fluorophenyl groups might contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[(2-methoxyphenyl)amino]propan-2-yl}benzamide
- 3-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[(2-chlorophenyl)amino]propan-2-yl}benzamide
Uniqueness
Compared to similar compounds, 3-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}benzamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of chloro and hexafluoroisopropyl groups also contributes to its distinct properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H10ClF7N2O |
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Molecular Weight |
414.70 g/mol |
IUPAC Name |
3-chloro-N-[1,1,1,3,3,3-hexafluoro-2-(2-fluoroanilino)propan-2-yl]benzamide |
InChI |
InChI=1S/C16H10ClF7N2O/c17-10-5-3-4-9(8-10)13(27)26-14(15(19,20)21,16(22,23)24)25-12-7-2-1-6-11(12)18/h1-8,25H,(H,26,27) |
InChI Key |
LKKWYPIDSJHQKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC(=CC=C2)Cl)F |
Origin of Product |
United States |
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